Cas no 923112-89-4 (N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide)

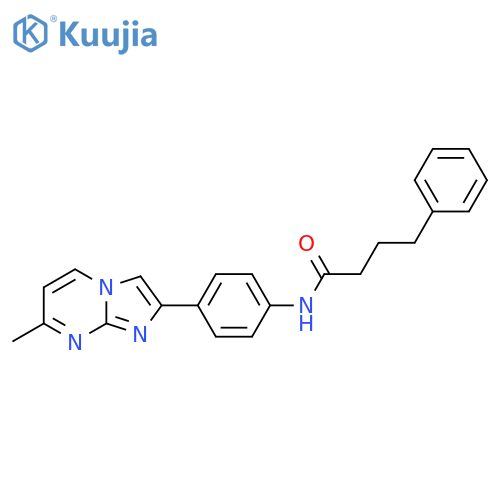

923112-89-4 structure

商品名:N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide

N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide 化学的及び物理的性質

名前と識別子

-

- N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide

- F2206-0138

- AB01284931-01

- 923112-89-4

- AKOS004952413

- N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenylbutanamide

- N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-phenylbutanamide

- N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide

- NCGC00285510-01

-

- インチ: 1S/C23H22N4O/c1-17-14-15-27-16-21(26-23(27)24-17)19-10-12-20(13-11-19)25-22(28)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,25,28)

- InChIKey: REFNFYYAFVQCOT-UHFFFAOYSA-N

- ほほえんだ: O=C(CCCC1C=CC=CC=1)NC1C=CC(=CC=1)C1=CN2C=CC(C)=NC2=N1

計算された属性

- せいみつぶんしりょう: 370.17936134g/mol

- どういたいしつりょう: 370.17936134g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 499

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 59.3Ų

N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2206-0138-5μmol |

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide |

923112-89-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2206-0138-4mg |

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide |

923112-89-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2206-0138-1mg |

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide |

923112-89-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2206-0138-2mg |

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide |

923112-89-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2206-0138-3mg |

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide |

923112-89-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2206-0138-10mg |

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide |

923112-89-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2206-0138-2μmol |

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide |

923112-89-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2206-0138-5mg |

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide |

923112-89-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2206-0138-10μmol |

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide |

923112-89-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

923112-89-4 (N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide) 関連製品

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量